3-Hydroxy Midostaurin-13C6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

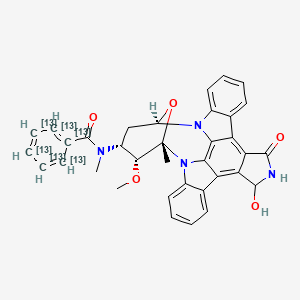

Structure

3D Structure

Eigenschaften

Molekularformel |

C35H30N4O5 |

|---|---|

Molekulargewicht |

592.6 g/mol |

IUPAC-Name |

N-[(2S,3R,4R,6R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methyl(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide |

InChI |

InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1/i4+1,5+1,6+1,11+1,12+1,18+1 |

InChI-Schlüssel |

ZZSBPGIGIUFJRA-VFAASCIPSA-N |

Isomerische SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)[13C]9=[13CH][13CH]=[13CH][13CH]=[13CH]9)OC |

Kanonische SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy Midostaurin-13C6 and its Role in Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin (B1676583), a multi-targeted kinase inhibitor, is a critical therapeutic agent in the treatment of specific hematological malignancies, notably Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis. The clinical efficacy and safety profile of Midostaurin are intrinsically linked to its complex metabolism, which results in the formation of several active metabolites. Among these, 3-Hydroxy Midostaurin, also known as CGP52421, plays a significant role. This technical guide provides a comprehensive overview of 3-Hydroxy Midostaurin, its formation, its pharmacological activity, and the crucial role of its stable isotope-labeled analogue, 3-Hydroxy Midostaurin-13C6, in advancing our understanding of Midostaurin's pharmacokinetics.

The Emergence of 3-Hydroxy Midostaurin in Midostaurin Metabolism

Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] This biotransformation leads to two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via mono-hydroxylation).[1][2] CGP52421 is chemically identified as 3-Hydroxy Midostaurin.

The Role of this compound

This compound is a stable isotope-labeled form of the CGP52421 metabolite. The incorporation of six Carbon-13 atoms into the molecule increases its mass by six atomic mass units without altering its chemical properties. This key characteristic makes it an ideal internal standard for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] In such assays, a known amount of the 13C6-labeled standard is added to biological samples (e.g., plasma, serum) before processing. Its distinct mass allows for precise differentiation from the unlabeled, endogenous 3-Hydroxy Midostaurin. By comparing the instrument response of the analyte to that of the internal standard, researchers can accurately quantify the concentration of the metabolite, correcting for any variability in sample preparation and instrument performance.

Pharmacokinetics of Midostaurin and its Metabolites

The pharmacokinetic profiles of Midostaurin and its primary metabolites, CGP62221 and 3-Hydroxy Midostaurin (CGP52421), are distinct and contribute collectively to the overall therapeutic effect and potential for drug-drug interactions.

| Parameter | Midostaurin | CGP62221 (O-desmethyl) | 3-Hydroxy Midostaurin (CGP52421) |

| Primary Metabolic Pathway | CYP3A4-mediated hydroxylation and O-demethylation | Further metabolism by CYP3A4 | Further metabolism by CYP3A4 |

| Contribution to Circulating Radioactivity (AUC) | ~22% ± 5% | ~28% ± 3% | ~38% ± 7% |

| Terminal Half-Life (t½) | ~21 hours | ~32 hours | ~482 hours |

| Time to Steady State | Declines to a steady-state after approximately 28 days | Follows a similar trend to Midostaurin | Increases steadily, reaching steady state after approximately 4 weeks |

Table 1: Summary of Pharmacokinetic Parameters for Midostaurin and its Major Metabolites in Humans.[1][6]

The long half-life and accumulation of 3-Hydroxy Midostaurin (CGP52421) are particularly noteworthy, suggesting a significant contribution to the sustained clinical activity of Midostaurin.

Pharmacological Activity of 3-Hydroxy Midostaurin (CGP52421)

Both major metabolites of Midostaurin are pharmacologically active and contribute to its anti-cancer effects by inhibiting various protein kinases. However, their potency and target profiles differ.

| Kinase Target | Midostaurin (IC50) | CGP62221 (IC50) | 3-Hydroxy Midostaurin (CGP52421) (IC50) |

| FLT3 | Not specified | Not specified | Weak inhibitor |

| KIT | Not specified | Not specified | Weak inhibitor |

| SYK | Not specified | Recognized by metabolite | Recognized by metabolite |

| FES | Recognized by parent and CGP62221 | Recognized by parent and CGP62221 | Not recognized |

| IgE-dependent histamine (B1213489) release | IC50: 0.01-1 µM | IC50: 0.01-1 µM | IC50: 0.01-1 µM |

| Inhibition of neoplastic mast cell proliferation | IC50: 50-250 nM | IC50: 50-250 nM | No comparable anti-proliferative effects |

Table 2: Comparative Inhibitory Activity of Midostaurin and its Metabolites.[7][8]

While 3-Hydroxy Midostaurin (CGP52421) is a less potent inhibitor of the primary oncogenic drivers like FLT3 and KIT compared to the parent drug and CGP62221, it retains activity against other targets, such as SYK, and effectively inhibits IgE-dependent histamine release.[7][8] This differential activity may contribute to the observed clinical benefits, particularly in managing symptoms related to mast cell activation in systemic mastocytosis.

Experimental Protocols

In Vitro Metabolism of Midostaurin using Human Liver Microsomes

Objective: To determine the metabolic profile of Midostaurin and identify the major metabolites formed by human liver microsomal enzymes, primarily CYP3A4.

Materials:

-

Midostaurin

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

This compound and O-desmethyl Midostaurin-d3 (as internal standards for LC-MS/MS analysis)

-

Control compounds (e.g., a known CYP3A4 substrate like testosterone (B1683101) or midazolam)

-

CYP3A4 inhibitor (e.g., ketoconazole)

Methodology:

-

Preparation of Incubation Mixtures:

-

In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (typically 0.2-1.0 mg/mL protein concentration), and Midostaurin (at a concentration range, e.g., 1-10 µM).

-

Prepare control incubations:

-

Without NADPH, to assess non-enzymatic degradation.

-

With a known CYP3A4 inhibitor (e.g., ketoconazole) to confirm the role of this enzyme.

-

Without Midostaurin, as a background control.

-

-

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixtures.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing the internal standards (this compound and O-desmethyl Midostaurin-d3).

-

Sample Processing: Centrifuge the terminated reaction mixtures to precipitate proteins. Transfer the supernatant to a new set of tubes for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Midostaurin and its metabolites. The use of this compound as an internal standard will allow for accurate quantification of 3-Hydroxy Midostaurin (CGP52421).

Quantitative Analysis of Midostaurin and its Metabolites by LC-MS/MS

Objective: To accurately measure the concentrations of Midostaurin, CGP62221, and 3-Hydroxy Midostaurin (CGP52421) in biological matrices.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for Midostaurin, CGP62221, 3-Hydroxy Midostaurin, and their respective stable isotope-labeled internal standards (including this compound).

-

Sample Preparation:

-

To a 100 µL aliquot of plasma or serum, add the internal standard solution containing this compound.

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase conditions for injection into the LC-MS/MS system.

Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against the known concentrations of the calibration standards.

-

Determine the concentrations of Midostaurin and its metabolites in the unknown samples by interpolating their peak area ratios from the respective calibration curves.

Visualizations

Caption: Metabolic pathway of Midostaurin.

Caption: Workflow for in vitro metabolism study.

Conclusion

3-Hydroxy Midostaurin (CGP52421) is a major and pharmacologically active metabolite of Midostaurin, contributing significantly to its overall clinical profile. Its long half-life and sustained plasma concentrations underscore its importance in the long-term efficacy of Midostaurin therapy. The availability of the stable isotope-labeled analogue, this compound, is indispensable for the accurate and precise quantification of this key metabolite in complex biological matrices. A thorough understanding of the formation, pharmacokinetic properties, and pharmacological activity of 3-Hydroxy Midostaurin is essential for optimizing the clinical use of Midostaurin, managing potential drug-drug interactions, and guiding future drug development efforts in the field of kinase inhibitors.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Activity of 3-Hydroxy Midostaurin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin (B1676583), a multi-kinase inhibitor, is a pivotal therapeutic agent in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM). Upon oral administration, midostaurin is metabolized by cytochrome P450 3A4 (CYP3A4) into two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (3-hydroxy midostaurin, via mono-hydroxylation). Notably, the 3-hydroxy midostaurin metabolite, CGP52421, accumulates to significantly higher levels in plasma than the parent drug upon chronic dosing, making its pharmacological profile a critical aspect of midostaurin's overall clinical activity. This technical guide provides an in-depth analysis of the pharmacological activity of 3-hydroxy midostaurin, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.

Data Presentation: Comparative Pharmacological Activity

The pharmacological activities of midostaurin and its metabolites are summarized below. The data highlights the differential potency and selectivity of 3-hydroxy midostaurin.

| Compound | Target/Assay | IC50 Value | Cell Line/System | Reference |

| 3-Hydroxy Midostaurin (CGP52421) | FLT3 Autophosphorylation | ~132 nM | Culture Medium | [1] |

| FLT3 Autophosphorylation | ~9.8 µM | Plasma | [1] | |

| IgE-dependent Histamine (B1213489) Release | Comparable to Midostaurin (<1 µM) | Blood Basophils | ||

| Cell Proliferation (HMC-1.1 & HMC-1.2) | >1 µM (weak inhibitor) | HMC-1.1 & HMC-1.2 | [2] | |

| Midostaurin | FLT3-ITD | 6.3 nM | Ba/F3-FLT3-ITD | [3] |

| SYK | 20.8 nM | Purified enzyme assay | [3] | |

| Cell Proliferation (HMC-1 subclones) | 50-250 nM | HMC-1.1 & HMC-1.2 | [4] | |

| IgE-dependent Histamine Release | <1 µM | Blood Basophils | ||

| CGP62221 | Cell Proliferation (HMC-1 subclones) | 50-250 nM | HMC-1.1 & HMC-1.2 | |

| IgE-dependent Histamine Release | <1 µM | Blood Basophils | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (FLT3 Autophosphorylation)

This assay determines the ability of a compound to inhibit the autophosphorylation of the FLT3 kinase.

-

Cell Culture: Mouse embryonal fibroblast (MEF) cells are transfected to express the full-length FLT3-ITD molecule.[5]

-

Compound Preparation: 3-hydroxy midostaurin is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Procedure:

-

The transfected cells are seeded in 96-well plates and incubated.

-

Cells are treated with varying concentrations of 3-hydroxy midostaurin or a vehicle control.

-

Following treatment, cells are stimulated with the FLT3 ligand (FLT3-L) to induce receptor dimerization and autophosphorylation.[5]

-

Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

-

Detection: The levels of phosphorylated FLT3 are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[5][6][7]

-

A capture antibody specific for total FLT3 is coated on the ELISA plate.

-

Cell lysates are added to the wells, allowing the capture of both phosphorylated and non-phosphorylated FLT3.

-

A detection antibody that specifically recognizes the phosphorylated tyrosine residues on FLT3 is then added.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is used for signal generation with a TMB substrate.

-

-

Data Analysis: The absorbance is read at 450 nm, and the IC50 value is calculated, representing the concentration of the compound that inhibits 50% of FLT3 autophosphorylation.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8][9][10]

-

Cell Culture: Human mast cell leukemia (HMC-1.1 and HMC-1.2) or other relevant leukemia cell lines are cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a predetermined density.

-

Cells are treated with various concentrations of 3-hydroxy midostaurin, midostaurin, CGP62221, or a vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

-

MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, containing an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate), is added to each well.[9]

-

Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a purple formazan (B1609692) product.[9]

-

Data Acquisition: The absorbance of the formazan product is measured at a wavelength between 550 and 600 nm using a microplate reader.[8]

-

Data Analysis: The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.

IgE-Dependent Histamine Release Assay

This assay measures the release of histamine from basophils upon stimulation, a key event in allergic and inflammatory responses.[11][12][13][14]

-

Basophil Isolation: Basophils are isolated from heparinized whole blood from healthy donors.

-

Compound Incubation: The isolated basophils are incubated with various concentrations of 3-hydroxy midostaurin, midostaurin, CGP62221, or a vehicle control.

-

Stimulation: The basophils are then stimulated with an anti-IgE antibody to cross-link the high-affinity IgE receptors (FcεRI) on the cell surface, triggering degranulation and histamine release.[14]

-

Histamine Quantification:

-

The reaction is stopped, and the cell supernatant is collected.

-

The concentration of histamine in the supernatant is determined using a fluorometric analysis or an ELISA-based method.[11]

-

-

Data Analysis: The percentage of histamine release is calculated relative to a positive control (e.g., total histamine release induced by cell lysis) and a negative control (spontaneous release without stimulation). The IC50 value for the inhibition of histamine release is then determined.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 3-hydroxy midostaurin.

Caption: FLT3-ITD signaling pathway in AML and the inhibitory action of 3-hydroxy midostaurin.

Caption: KIT D816V signaling in mastocytosis, weakly inhibited by 3-hydroxy midostaurin.[15][16][17][18][19]

Caption: IgE-FcεRI-SYK signaling in mast cells, a target of 3-hydroxy midostaurin.[4][20][21][22][23][24]

Discussion of Pharmacological Activity

The available data indicates that 3-hydroxy midostaurin (CGP52421) possesses a distinct pharmacological profile compared to its parent compound, midostaurin, and the other major metabolite, CGP62221.

Kinase Inhibition Profile: 3-hydroxy midostaurin is a potent inhibitor of FLT3 autophosphorylation, a key driver in certain types of AML.[1] However, its potency is lower than that of midostaurin. While midostaurin and CGP62221 effectively inhibit the constitutively active KIT D816V mutant found in systemic mastocytosis, 3-hydroxy midostaurin is a weak inhibitor of KIT phosphorylation.[4] Interestingly, both midostaurin metabolites, including 3-hydroxy midostaurin, are recognized as inhibitors of Spleen Tyrosine Kinase (SYK), a critical component of IgE-mediated signaling in mast cells and basophils.[4][3] A comprehensive kinase panel screen would be beneficial to fully elucidate the selectivity profile of 3-hydroxy midostaurin.

Cellular Activity: Consistent with its weaker inhibition of KIT, 3-hydroxy midostaurin demonstrates significantly less anti-proliferative activity against mast cell leukemia cell lines (HMC-1.1 and HMC-1.2) compared to midostaurin and CGP62221. This suggests that the potent anti-proliferative effects of midostaurin in mastocytosis are primarily driven by the parent drug and the CGP62221 metabolite.

In contrast to its weak anti-proliferative effects in mast cells, 3-hydroxy midostaurin effectively inhibits IgE-dependent histamine release from basophils with a potency comparable to that of midostaurin.[2] This activity is likely attributable to its inhibition of SYK, a key kinase in the FcεRI signaling pathway that leads to mast cell and basophil degranulation.[22][24]

Conclusion

The 3-hydroxy metabolite of midostaurin, CGP52421, is a pharmacologically active compound with a distinct target profile. Its significant accumulation in plasma suggests that its contribution to the overall clinical effects of midostaurin is substantial. While it is a less potent inhibitor of FLT3 and a weak inhibitor of KIT compared to midostaurin, its effective inhibition of SYK-mediated histamine release likely contributes to the symptomatic relief observed in patients with systemic mastocytosis. The differential activity of 3-hydroxy midostaurin underscores the complex pharmacology of midostaurin and highlights the importance of characterizing the activity of drug metabolites in drug development. Further studies, including a comprehensive kinase selectivity panel, are warranted to fully delineate the pharmacological landscape of this important metabolite.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. PathScan® Total FLT3 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 7. PathScan® Phospho-FLT3 (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. The Allergen-Specific IgE Concentration Is Important for Optimal Histamine Release From Passively Sensitized Basophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Basophil activation tests – EMBRN – European Mast Cell and Basophil Research Network [embrn.eu]

- 14. criver.com [criver.com]

- 15. KIT D816V and the cytokine storm in mastocytosis: production and role of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. KIT D816V and the cytokine storm in mastocytosis: production and role of interleukin-6 | Haematologica [haematologica.org]

- 17. Oncogenic D816V-KIT signaling in mast cells causes persistent IL-6 production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Oncogenic D816V-KIT signaling in mast cells causes persistent IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] Regulation and function of syk tyrosine kinase in mast cell signaling and beyond. | Semantic Scholar [semanticscholar.org]

- 22. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 23. molbiolcell.org [molbiolcell.org]

- 24. Critical role for the tyrosine kinase Syk in signalling through the high affinity IgE receptor of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercially available 3-Hydroxy Midostaurin-13C6 standards

An In-depth Technical Guide to Commercially Available 3-Hydroxy Midostaurin-¹³C₆ Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Hydroxy Midostaurin-¹³C₆, a critical stable isotope-labeled internal standard for the bioanalysis of Midostaurin (B1676583) and its metabolites. This document outlines the commercial availability, technical specifications, biochemical context, and detailed analytical methodologies relevant to its application in research and drug development.

Introduction

Midostaurin (PKC412) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][2][3] For robust pharmacokinetic and therapeutic drug monitoring studies, a precise and accurate quantification of Midostaurin and its active metabolites in biological matrices is essential. The primary metabolic pathway of Midostaurin involves the hepatic cytochrome P450 enzyme CYP3A4, which produces two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (3-Hydroxy Midostaurin).[4][5][6]

The use of a stable isotope-labeled internal standard, such as 3-Hydroxy Midostaurin-¹³C₆, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, but its mass is shifted, allowing it to co-elute and be distinguished by the mass spectrometer. This corrects for variations in sample preparation, matrix effects, and instrument response, ensuring the highest level of accuracy and precision in analytical results.

Commercial Availability and Specifications

3-Hydroxy Midostaurin-¹³C₆ is available from various specialized chemical suppliers that provide reference standards for research purposes. The following tables summarize the typical product specifications compiled from commercial suppliers.

Table 1: General Product Information

| Parameter | Description |

| Product Name | 3-Hydroxy Midostaurin-¹³C₆ |

| Synonyms | CGP52421-¹³C₆, Midostaurin Metabolite-¹³C₆ |

| Intended Use | For research and analytical applications only. Not for human or animal consumption. |

Table 2: Chemical and Physical Properties

| Property | Specification | Source |

| Molecular Formula | C₂₉¹³C₆H₃₀N₄O₅ | [7] |

| Molecular Weight | ~592.6 g/mol | [7] |

| Isotopic Enrichment | Typically ≥99% for ¹³C | Supplier Dependent |

| Chemical Purity | Typically >95-98% | Supplier Dependent |

| Appearance | Solid (e.g., Off-White to Yellow) | Supplier Dependent |

| Long-term Storage | Store at -20°C in a well-closed container | [8] |

| Handling Condition | Handle at room temperature (25-30°C) | [8] |

Note: Specific details such as lot number, exact purity, and isotopic enrichment are provided in the Certificate of Analysis (CoA) from the supplier.

Biochemical Context and Mechanism of Action

Metabolism of Midostaurin

Midostaurin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.[6][9] This process leads to the formation of two major pharmacologically active metabolites that contribute to the overall therapeutic effect. The diagram below illustrates this primary metabolic pathway.

References

- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 2. ashpublications.org [ashpublications.org]

- 3. nbinno.com [nbinno.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Revolutionizing Midostaurin Bioanalysis: Utilizing 3-Hydroxy Midostaurin-¹³C₆ as a Stable Isotope-Labeled Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Midostaurin, a multi-targeted kinase inhibitor, is a critical therapeutic agent in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Accurate quantification of Midostaurin and its major active metabolites, CGP62221 (O-desmethyl) and CGP52421 (hydroxylated), in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and matrix effects.

This application note details a robust and reliable bioanalytical method for the simultaneous quantification of Midostaurin and its principal metabolites, employing 3-Hydroxy Midostaurin-¹³C₆ (a stable isotope-labeled analog of CGP52421) as the internal standard. The use of a labeled metabolite as an internal standard for both the parent drug and its other metabolites offers advantages in terms of mimicking the analytical behavior of the analytes, thereby ensuring high accuracy and precision.

Principle of the Method

The bioanalytical method involves the extraction of Midostaurin, its metabolites, and the SIL-IS from a biological matrix (e.g., human plasma) followed by analysis using LC-MS/MS. The SIL-IS, 3-Hydroxy Midostaurin-¹³C₆, is added to the samples at a known concentration at the beginning of the sample preparation process. It co-elutes with the analytes during chromatographic separation and is detected by the mass spectrometer based on its mass-to-charge ratio (m/z), which is shifted by 6 Da compared to the unlabeled 3-Hydroxy Midostaurin (CGP52421). The ratio of the peak area of each analyte to that of the SIL-IS is used to calculate the concentration of the analyte in the sample, effectively correcting for any losses during sample processing or fluctuations in instrument response.

Signaling Pathways and Metabolism

Midostaurin primarily undergoes metabolism in the liver, mediated by the cytochrome P450 enzyme CYP3A4. The two major active metabolites are formed through O-demethylation (CGP62221) and hydroxylation (CGP52421 or 3-Hydroxy Midostaurin).

Figure 1: Metabolic pathway of Midostaurin.

Experimental Protocols

This section provides detailed protocols for sample preparation and LC-MS/MS analysis.

Materials and Reagents

-

Midostaurin, CGP62221, and 3-Hydroxy Midostaurin (CGP52421) reference standards

-

3-Hydroxy Midostaurin-¹³C₆ internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for extracting Midostaurin and its metabolites from plasma.[1][2][3][4][5]

-

Spiking: To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 25 µL of the internal standard working solution (3-Hydroxy Midostaurin-¹³C₆ in methanol).

-

Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of Midostaurin and its metabolites. Optimization may be required based on the specific instrumentation used.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 50 L/hr |

Table 2: MRM Transitions for Analytes and Internal Standard

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Midostaurin | 571.3 | 282.2 | 35 |

| CGP62221 | 557.3 | 282.2 | 35 |

| 3-Hydroxy Midostaurin (CGP52421) | 587.3 | 282.2 | 38 |

| 3-Hydroxy Midostaurin-¹³C₆ (IS) | 593.3 | 282.2 | 38 |

Bioanalytical Workflow

The overall workflow for the bioanalysis of Midostaurin using 3-Hydroxy Midostaurin-¹³C₆ as an internal standard is depicted below.

Figure 2: Bioanalytical workflow.

Method Validation Summary

A full validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA and EMA. The following table summarizes typical acceptance criteria for key validation parameters.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy & Precision | The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter (precision). | For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and precision (CV) ≤ 15%. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. | Accuracy within ±20% of the nominal value and precision (CV) ≤ 20%. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analytes and IS in blank matrix samples. |

| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |

Principle of Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard is fundamental to achieving high-quality data in quantitative LC-MS/MS.

Figure 3: Principle of SIL-IS correction.

Conclusion

The use of 3-Hydroxy Midostaurin-¹³C₆ as an internal standard provides a highly specific, accurate, and precise method for the simultaneous quantification of Midostaurin and its major metabolites in biological matrices. This stable isotope-labeled internal standard closely mimics the physicochemical properties of the analytes, ensuring reliable correction for variations in sample preparation and instrument response. The detailed protocol and validation guidelines presented in this application note offer a robust framework for researchers and drug development professionals engaged in the bioanalysis of Midostaurin, ultimately supporting the safe and effective use of this important therapeutic agent.

References

- 1. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. clinichrom.com [clinichrom.com]

Application Notes and Protocols for 3-Hydroxy Midostaurin-13C6 in Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin (B1676583) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3] It is primarily metabolized in the liver by the CYP3A4 enzyme into two major active metabolites: CGP62221 (O-demethylated) and CGP52421 (3-Hydroxy Midostaurin).[4][5][6][7] Accurate quantification of Midostaurin and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its overall pharmacological profile.

3-Hydroxy Midostaurin-13C6 is a stable isotope-labeled internal standard used for the quantification of 3-Hydroxy Midostaurin (CGP52421) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[8]

This document provides detailed protocols for the use of this compound in the preparation of plasma and serum samples for quantitative analysis.

Signaling Pathway of Midostaurin

Midostaurin and its active metabolites inhibit multiple receptor tyrosine kinases, including Fms-like tyrosine kinase 3 (FLT3), KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).[1] In AML, mutations in the FLT3 gene can lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival.[1] Midostaurin inhibits the kinase activity of FLT3, thereby blocking downstream signaling pathways such as the RAS-MEK-PI3K-AKT-STAT-5 cascade.[9]

Pharmacokinetic Data

The pharmacokinetic parameters of Midostaurin and its major metabolites, CGP62221 and 3-Hydroxy Midostaurin (CGP52421), have been well-characterized. Following oral administration, Midostaurin is rapidly absorbed and extensively metabolized.[5][10] The metabolite CGP52421 has a notably long half-life.[5][6]

| Parameter | Midostaurin | CGP62221 | CGP52421 (3-Hydroxy Midostaurin) |

| Time to Max. Concentration (Tmax) | 1-3 hours[4] | ~4 hours[5] | ~44 hours[5] |

| Elimination Half-life (t1/2) | ~21 hours[4][6] | ~32 hours[4][6] | ~482 hours[4][6] |

| Plasma Protein Binding | >99.8%[4] | >99.8%[4] | >99.8%[4] |

| Major Metabolizing Enzyme | CYP3A4[4][6][7] | CYP3A4[6] | CYP3A4[6] |

Experimental Protocols

Protocol 1: Quantification of 3-Hydroxy Midostaurin in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of 3-Hydroxy Midostaurin in human plasma using this compound as an internal standard.

Materials:

-

Human plasma (collected in K2EDTA tubes)

-

3-Hydroxy Midostaurin analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

tert-Butyl methyl ether (MTBE)

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Experimental Workflow:

Procedure:

-

Preparation of Standard and Internal Standard Stock Solutions:

-

Prepare a stock solution of 3-Hydroxy Midostaurin (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From these stock solutions, prepare working solutions at appropriate concentrations by serial dilution with methanol.

-

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Add 2 mL of tert-butyl methyl ether.[8]

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would be from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions:

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the 3-Hydroxy Midostaurin to the this compound internal standard against the concentration of the calibration standards.

-

Determine the concentration of 3-Hydroxy Midostaurin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical mass spectrometric parameters for the analysis of Midostaurin and its metabolites using their respective 13C6-labeled internal standards.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) |

| Midostaurin | 571 | 348 | Midostaurin-13C6 | 577 | 348 |

| CGP62221 | 557 | 348 | CGP62221-13C6 | 563 | 348 |

| 3-Hydroxy Midostaurin (CGP52421) | 587 | 364 | This compound | 593 | 364 |

| Data derived from a study by He et al., 2017.[8] |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 3-Hydroxy Midostaurin in biological matrices. The detailed protocol provided in these application notes serves as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Accurate measurement of Midostaurin and its metabolites is essential for optimizing therapeutic regimens and advancing our understanding of its clinical efficacy.

References

- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 2. ashpublications.org [ashpublications.org]

- 3. nbinno.com [nbinno.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 9. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

Application of 3-Hydroxy Midostaurin-13C6 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin is a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and aggressive systemic mastocytosis.[1] Understanding its pharmacokinetic (PK) profile, including the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its active metabolites, is crucial for optimizing therapeutic efficacy and safety. Midostaurin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, leading to the formation of two major active metabolites: CGP62221 (O-desmethyl) and CGP52421 (a hydroxylated metabolite).[2][3] This document focuses on the application of a stable isotope-labeled (SIL) version of the hydroxylated metabolite, 3-Hydroxy Midostaurin-13C6 (a labeled form of CGP52421), in pharmacokinetic studies.

The use of SIL internal standards is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[4][5] These standards, being chemically identical to the analyte but with a different mass, co-elute with the analyte and experience similar extraction efficiencies and matrix effects.[6] This allows for highly accurate and precise quantification. This compound serves as an ideal internal standard for the quantification of the active metabolite 3-Hydroxy Midostaurin (CGP52421) in biological matrices.

Principle of Application

The core application of this compound is as an internal standard (IS) in bioanalytical methods designed to quantify the concentration of its unlabeled counterpart, the active metabolite 3-Hydroxy Midostaurin (CGP52421), in biological samples such as plasma or serum. The workflow for this application is depicted below.

Experimental Protocols

The following protocols are generalized methodologies for the quantification of 3-Hydroxy Midostaurin in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of cold methanol (B129727) to precipitate plasma proteins.[7]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines typical LC-MS/MS parameters. Actual conditions may need to be optimized for specific instrumentation.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 3.5 µm particle size) |

| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | A time-programmed gradient starting with a high percentage of Mobile Phase A, increasing to a high percentage of Mobile Phase B to elute the analytes, and then re-equilibrating to initial conditions. |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL[7] |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Heated Electrospray Ionization (HESI), positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | These are hypothetical transitions and require experimental determination.3-Hydroxy Midostaurin: Precursor ion (e.g., m/z 587.3) → Product ion (e.g., m/z 364.2) This compound: Precursor ion (e.g., m/z 593.3) → Product ion (e.g., m/z 364.2) |

Data Presentation

The use of this compound allows for the generation of robust pharmacokinetic data. Below is a summary table of key pharmacokinetic parameters for Midostaurin and its major metabolites, compiled from literature.[2][8]

| Analyte | Tmax (hours) | t1/2 (hours) | Relative Plasma Exposure |

| Midostaurin | 1 - 3 | 20.3 | 22% |

| CGP62221 (desmethyl) | - | 33.4 | 27.7% |

| CGP52421 (hydroxy) | - | 495 | 32.7% |

Signaling Pathway and Metabolism

Midostaurin functions by inhibiting multiple receptor tyrosine kinases, including FLT3, which is often mutated in AML.[1] The metabolic pathway of Midostaurin primarily involves CYP3A4-mediated transformations into its active metabolites.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the active metabolite 3-Hydroxy Midostaurin (CGP52421) in pharmacokinetic studies. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays overcomes the challenges of matrix effects and variability in sample processing, ensuring high-quality data for characterizing the ADME properties of Midostaurin.[6][9] This enables a more thorough understanding of the drug's behavior in vivo, which is critical for dose optimization and assessing potential drug-drug interactions.

References

- 1. Midostaurin/PKC412 for the treatment of newly diagnosed FLT3 mutation-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ascopubs.org [ascopubs.org]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. waters.com [waters.com]

- 7. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Application Notes and Protocols for the Analysis of 3-Hydroxy Midostaurin-13C6 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis. The monitoring of Midostaurin and its major active metabolites is crucial for understanding its pharmacology and ensuring therapeutic efficacy. One of the primary metabolites is 3-Hydroxy Midostaurin (also known as CGP52421). Accurate and sensitive quantification of this metabolite in biological matrices is essential for pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the analysis of 3-Hydroxy Midostaurin using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 3-Hydroxy Midostaurin-13C6.

Experimental Protocols

This section details the methodology for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 3-Hydroxy Midostaurin.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like 3-Hydroxy Midostaurin from biological matrices such as plasma or serum.

Materials:

-

Human plasma or serum samples

-

3-Hydroxy Midostaurin analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Prepare a stock solution of the this compound internal standard in methanol at a concentration of 1 mg/mL. From this, prepare a working solution of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to the sample.

-

Add 300 µL of cold acetonitrile to the sample to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-20% B; 3.1-4.0 min: 20% B |

Mass Spectrometry

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

MS Parameters: The following table summarizes the key mass spectrometry parameters for the analysis of 3-Hydroxy Midostaurin and its internal standard. The MRM transitions and collision energy are based on published data. Source-dependent parameters such as Declustering Potential (DP), Entrance Potential (EP), and Cell Exit Potential (CXP) are instrument-specific and should be optimized for the particular mass spectrometer being used.

| Parameter | 3-Hydroxy Midostaurin | This compound (IS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) m/z | 587.3 | 593.3 |

| Product Ion (Q3) m/z | 364.2 | 364.2 |

| Collision Energy (CE) | 25 eV[1] | 25 eV[1] |

| Declustering Potential (DP) | Instrument Dependent (Optimize) | Instrument Dependent (Optimize) |

| Entrance Potential (EP) | Instrument Dependent (Optimize) | Instrument Dependent (Optimize) |

| Cell Exit Potential (CXP) | Instrument Dependent (Optimize) | Instrument Dependent (Optimize) |

| Dwell Time | 100 ms | 100 ms |

Source Parameters (Typical Starting Values):

| Parameter | Value |

|---|---|

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Nebulizer Gas (Gas 1) | 50 psi |

| Heater Gas (Gas 2) | 50 psi |

| Curtain Gas | 30 psi |

| Collision Gas (CAD) | Medium |

Data Presentation

The following table summarizes the quantitative mass spectrometry parameters for 3-Hydroxy Midostaurin and its stable isotope-labeled internal standard.

| Analyte | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Collision Energy (eV) |

| 3-Hydroxy Midostaurin | 587.3 | 364.2 | 25[1] |

| This compound | 593.3 | 364.2 | 25[1] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of 3-Hydroxy Midostaurin.

Caption: Experimental workflow for 3-Hydroxy Midostaurin analysis.

Midostaurin Signaling Pathway Inhibition

Midostaurin exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases, with a key target being FLT3. The diagram below illustrates the simplified FLT3 signaling pathway and the point of inhibition by Midostaurin.

Caption: Simplified FLT3 signaling pathway inhibited by Midostaurin.

References

Application Notes and Protocols: Preparation of 3-Hydroxy Midostaurin-13C6 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of a stock solution of 3-Hydroxy Midostaurin-13C6, an isotopically labeled internal standard crucial for quantitative bioanalysis. The accurate preparation of this stock solution is the first critical step in developing robust and reproducible analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for pharmacokinetic and metabolism studies of Midostaurin. This document outlines the necessary materials, equipment, and a step-by-step procedure to ensure the integrity and accuracy of the prepared standard.

Introduction

3-Hydroxy Midostaurin is a significant metabolite of Midostaurin, a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML).[1][2][3] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is essential for correcting matrix effects and other sources of variability in quantitative bioanalytical assays.[4][5][6][7] The incorporation of six 13C atoms provides a sufficient mass difference from the unlabeled analyte, enabling precise and accurate quantification.[6] This protocol details the standardized procedure for preparing a high-concentration stock solution of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for accurate calculations and proper handling of the compound.

| Property | Value | Reference |

| Chemical Name | N-(2,3,10,11,12,13-Hexahydro-3-hydroxy-10-methoxy-9-methyl-1-oxo-9,13-epoxy-1H,9H-dibenzo[b,h]cyclonona[jkl]cyclopenta[e]-as-indacen-7-yl)-N-methylbenzamide-1,2,3,4,5,6-13C6 | [8] |

| Molecular Formula | C29-13C6H30N4O5 | [9][10] |

| Molecular Weight | 592.59 g/mol | [9][10][11] |

| Unlabeled CAS Number | 179237-49-1 | [9][10] |

| Appearance | Neat solid (assumed) | [10] |

| Purity | As specified by the supplier | |

| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), Methanol (B129727), Acetonitrile | [4] |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps to prepare a 1 mg/mL stock solution of this compound.

Materials and Equipment

-

This compound (neat solid)

-

Dimethyl sulfoxide (DMSO), HPLC grade or higher

-

Analytical balance (readable to at least 0.01 mg)

-

Calibrated pipettes (P1000, P200)

-

Amber glass vials with screw caps

-

Vortex mixer

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Step-by-Step Procedure

-

Equilibration: Allow the vial containing the neat this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh a precise amount of the this compound solid. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1.0 mg of the compound directly into a tared amber glass vial. Record the exact weight.

-

Solvent Addition: Based on the recorded weight, calculate the required volume of DMSO to achieve a final concentration of 1 mg/mL. For instance, if 1.05 mg was weighed, add 1.05 mL of DMSO to the vial using a calibrated pipette.

-

Dissolution: Cap the vial securely and vortex for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

-

Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.

-

Labeling: Clearly label the vial with the compound name ("this compound Stock"), concentration (1 mg/mL), solvent (DMSO), preparation date, and initials of the preparer.

-

Storage: Store the stock solution at -20°C or -80°C in the dark to prevent degradation.

Preparation of Working Solutions

Working solutions of lower concentrations can be prepared by serial dilution of the stock solution with an appropriate solvent (e.g., methanol or acetonitrile), depending on the requirements of the analytical method.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for Stock Solution Preparation.

Safety Precautions

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

The protocol described in these application notes provides a reliable method for the preparation of a this compound stock solution. Adherence to this protocol is critical for ensuring the accuracy and precision of subsequent quantitative analyses in drug development and research. The stability of the stock solution under the recommended storage conditions should be periodically verified according to laboratory standard operating procedures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (R)-3-Hydroxy Midostaurin | CAS#:155848-20-7 | Chemsrc [chemsrc.com]

- 3. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. scispace.com [scispace.com]

- 8. Midostaurin-13C6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 9. This compound | CAS No- 179237-49-1(Unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. This compound | LGC Standards [lgcstandards.com]

Application Notes and Protocols for Therapeutic Drug Monitoring of Midostaurin using 3-Hydroxy Midostaurin-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin is a multi-targeted tyrosine kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] It functions by inhibiting multiple kinases, including FMS-like tyrosine kinase 3 (FLT3) and KIT, thereby disrupting signaling pathways that promote cancer cell proliferation and survival.[1][3] Therapeutic drug monitoring (TDM) of Midostaurin and its major active metabolites, CGP62221 and CGP52421 (3-Hydroxy Midostaurin), is crucial for optimizing therapeutic efficacy and minimizing toxicity due to high inter-individual pharmacokinetic variability.[4][5] The use of stable isotope-labeled internal standards, such as 3-Hydroxy Midostaurin-13C6, is the gold standard for accurate quantification of these analytes in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring of Midostaurin and its metabolites using this compound as an internal standard.

Mechanism of Action of Midostaurin

Midostaurin exerts its therapeutic effect by inhibiting key signaling pathways involved in cell growth and proliferation. A primary target is the FLT3 receptor tyrosine kinase, which is often mutated in AML, leading to its constitutive activation and uncontrolled cell division.[3] Midostaurin binds to the ATP-binding site of the FLT3 receptor, blocking its kinase activity and downstream signaling.[3]

Experimental Protocols

Analyte and Internal Standard Information

| Analyte | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) |

| Midostaurin | MIDO | C35H30N4O4 | 570.64 |

| CGP62221 (O-desmethyl) | CGP62221 | C34H28N4O4 | 556.61 |

| 3-Hydroxy Midostaurin (CGP52421) | CGP52421 | C35H30N4O5 | 586.64 |

| This compound (Internal Standard) | CGP52421-13C6 | C29 13C6 H30N4O5 | 592.64 |

LC-MS/MS Method for Quantification of Midostaurin and its Metabolites

This protocol outlines a method for the simultaneous quantification of Midostaurin, CGP62221, and 3-Hydroxy Midostaurin (CGP52421) in human plasma using this compound as an internal standard. For optimal quantification, it is recommended to also use stable isotope-labeled internal standards for Midostaurin (e.g., Midostaurin-d5) and CGP62221.

1. Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

-

To 100 µL of plasma, add 200 µL of protein precipitation solution (e.g., methanol (B129727) or acetonitrile) containing the internal standards (this compound and others) at an appropriate concentration.

-

Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Midostaurin | 571.3 | 284.2 | 35 |

| CGP62221 | 557.3 | 270.2 | 35 |

| 3-Hydroxy Midostaurin (CGP52421) | 587.3 | 284.2 | 40 |

| This compound (IS) | 593.3 | 290.2 | 40 |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

Method Validation Summary

The following tables summarize typical validation parameters for an LC-MS/MS assay for Midostaurin and its metabolites.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Midostaurin | 10 - 5000 | > 0.995 |

| CGP62221 | 10 - 5000 | > 0.995 |

| 3-Hydroxy Midostaurin (CGP52421) | 10 - 5000 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Midostaurin | LLOQ | 10 | < 15 | < 15 | 85-115 |

| Low | 30 | < 15 | < 15 | 85-115 | |

| Mid | 300 | < 15 | < 15 | 85-115 | |

| High | 4000 | < 15 | < 15 | 85-115 | |

| CGP62221 | LLOQ | 10 | < 15 | < 15 | 85-115 |

| Low | 30 | < 15 | < 15 | 85-115 | |

| Mid | 300 | < 15 | < 15 | 85-115 | |

| High | 4000 | < 15 | < 15 | 85-115 | |

| 3-Hydroxy Midostaurin | LLOQ | 10 | < 15 | < 15 | 85-115 |

| Low | 30 | < 15 | < 15 | 85-115 | |

| Mid | 300 | < 15 | < 15 | 85-115 | |

| High | 4000 | < 15 | < 15 | 85-115 |

Experimental Workflow

The following diagram illustrates the typical workflow for therapeutic drug monitoring of Midostaurin using LC-MS/MS.

Conclusion

The use of a robust and validated LC-MS/MS method with stable isotope-labeled internal standards, such as this compound, is essential for the accurate and precise therapeutic drug monitoring of Midostaurin and its active metabolites. The protocols and data presented in these application notes provide a framework for researchers and clinicians to implement effective TDM strategies, ultimately contributing to improved patient outcomes.

References

Application Note: Quantification of Midostaurin and its Metabolites in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the simultaneous quantification of midostaurin (B1676583) and its two major active metabolites, CGP62221 and CGP52421, in human plasma samples. Midostaurin is a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing treatment regimens and ensuring patient safety. This method utilizes a simple protein precipitation for sample preparation followed by a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The described protocol is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of midostaurin.

Introduction

Midostaurin is an oral, multi-targeted tyrosine kinase inhibitor that targets several kinases involved in cancer cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene receptor tyrosine kinase (KIT).[1][3] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 into two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via hydroxylation).[4][5][6] These metabolites also exhibit pharmacological activity and contribute to the overall therapeutic effect and potential toxicity of the drug.[5][7] Given the interindividual variability in drug metabolism, quantifying the plasma concentrations of midostaurin and its metabolites is essential for understanding its pharmacokinetic profile and for personalizing patient therapy.[8] This application note details a validated LC-MS/MS method for the accurate and precise quantification of these compounds in human plasma.

Experimental

Materials and Reagents

-

Midostaurin, CGP62221, and CGP52421 reference standards

-

Midostaurin-d5 (or other suitable internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column, 3.5 µm particle size)

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes and tips

Protocols

Standard Solution and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual primary stock solutions of midostaurin, CGP62221, and CGP52421 in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with methanol/water (50:50, v/v) to create working standard solutions at various concentrations for the calibration curve.

-

Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., midostaurin-d5) in methanol at a concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into the corresponding labeled tube.

-

Add 300 µL of the internal standard working solution (in methanol or acetonitrile) to each tube.[9][10]

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 3.5µm particle size).[9]

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[9]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL.[9]

-

Gradient Elution: A suitable gradient should be optimized to ensure separation of the analytes from endogenous plasma components. An example gradient is provided in the table below.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor-to-product ion transitions for midostaurin, CGP62221, CGP52421, and the internal standard should be optimized for the specific instrument being used.

-

Data Analysis and Presentation

The concentration of each analyte in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The calibration curve is generated by performing a linear regression of the peak area ratios of the calibration standards against their known concentrations.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of midostaurin and its metabolites, as well as typical LC-MS/MS parameters.

| Pharmacokinetic Parameters | Midostaurin | CGP62221 | CGP52421 | Reference |

| Terminal Half-life (t½) | ~19-21 hours | ~32-33 hours | ~471-495 hours | [4][5][11] |

| Time to Peak (Tmax) | 1-3 hours | N/A | N/A | [4][11] |

| Plasma Protein Binding | >98% | >99.8% | >99.8% | [4][11] |

| Metabolism | CYP3A4 | CYP3A4 | CYP3A4 | [4][5] |

| Relative Contribution to AUC | ~22% | ~28% | ~38% | [4] |

| LC-MS/MS Method Parameters | Value | Reference |

| Linear Range | 75 - 2500 ng/mL | [9] |

| Within-day Precision | 1.2 - 2.8% | [9] |

| Between-day Precision | 1.2 - 6.9% | [9] |

| Accuracy | Within ±15% (±20% for LLQ) | [9] |

Visualizations

Midostaurin Metabolism and Signaling Pathway

References

- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 2. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. bccancer.bc.ca [bccancer.bc.ca]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for 3-Hydroxy Midostaurin

Welcome to the technical support center for the analysis of 3-hydroxy midostaurin (B1676583). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is 3-hydroxy midostaurin and why is its analysis important?

A1: 3-hydroxy midostaurin is a significant metabolite of midostaurin, a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and other conditions.[1][2] Accurate quantification of 3-hydroxy midostaurin is crucial for pharmacokinetic and metabolic studies to understand the efficacy and safety of midostaurin.

Q2: What are the common causes of poor peak shape for 3-hydroxy midostaurin in reversed-phase HPLC?